molecular formula C14H18ClN3O3S B2928478 3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1324564-97-7

3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2928478
CAS No.: 1324564-97-7
M. Wt: 343.83
InChI Key: FNROPNNKSXOUIU-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrazole ring, a sulfonamide group, and a methoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the ethylamine group. Subsequent chlorination and methoxylation steps are then employed to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, indicating potential antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the treatment of infections and inflammatory conditions.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 3-Chloro-N-(2-(pyrazol-1-yl)ethyl)benzenesulfonamide: Similar structure but lacks the methyl groups on the pyrazole ring.

  • 4-Methoxybenzenesulfonamide: Similar sulfonamide group but different substituents on the benzene ring.

Uniqueness: The presence of the 3,5-dimethyl groups on the pyrazole ring in this compound enhances its stability and reactivity compared to similar compounds. This structural feature also contributes to its unique biological and chemical properties.

Properties

IUPAC Name

3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-10-8-11(2)18(17-10)7-6-16-22(19,20)12-4-5-14(21-3)13(15)9-12/h4-5,8-9,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNROPNNKSXOUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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